molecular formula C10H16N2O2S2 B1207238 N,N'-Bis(acryloyl)cystamine CAS No. 60984-57-8

N,N'-Bis(acryloyl)cystamine

Cat. No.: B1207238
CAS No.: 60984-57-8
M. Wt: 260.4 g/mol
InChI Key: DJVKJGIZQFBFGS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N,N’-Bisacrylylcystamine plays a crucial role in biochemical reactions due to its ability to form reversible cross-links. This compound interacts with enzymes, proteins, and other biomolecules through its disulfide bonds. For instance, in polyacrylamide gels, N,N’-Bisacrylylcystamine forms cross-links that can be broken with reducing agents such as dithiothreitol (DTT). This property is particularly useful in the isolation and purification of macromolecules, as the cross-links can be selectively broken to release the target molecules .

Cellular Effects

N,N’-Bisacrylylcystamine influences various cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. Its ability to form reversible cross-links can impact the structural integrity of cellular components, thereby influencing cell function. For example, in DNA purification, N,N’-Bisacrylylcystamine can facilitate the separation of DNA fragments by forming and breaking cross-links, which can affect gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of N,N’-Bisacrylylcystamine involves its interaction with biomolecules through disulfide bonds. These bonds can be formed and broken reversibly, allowing N,N’-Bisacrylylcystamine to act as a cross-linker. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecules involved. Additionally, N,N’-Bisacrylylcystamine can influence gene expression by affecting the structural organization of DNA and other nucleic acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-Bisacrylylcystamine can change over time due to its stability and degradation properties. The compound is stable at -20°C and can be stored under nitrogen to prevent degradation. Over time, the reversible nature of its cross-links allows for controlled experiments where the effects of N,N’-Bisacrylylcystamine can be monitored and adjusted as needed. Long-term studies have shown that N,N’-Bisacrylylcystamine can maintain its functionality in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of N,N’-Bisacrylylcystamine vary with different dosages in animal models. At lower doses, the compound can effectively form reversible cross-links without causing significant adverse effects. At higher doses, N,N’-Bisacrylylcystamine may exhibit toxic effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .

Metabolic Pathways

N,N’-Bisacrylylcystamine is involved in metabolic pathways that include interactions with enzymes and cofactors. The disulfide bonds in N,N’-Bisacrylylcystamine can be reduced by enzymes such as thioredoxin reductase, leading to changes in metabolic flux and metabolite levels. These interactions can influence various biochemical processes, including the synthesis and degradation of macromolecules .

Transport and Distribution

Within cells and tissues, N,N’-Bisacrylylcystamine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of N,N’-Bisacrylylcystamine, influencing its activity and function. The compound’s reversible cross-linking properties allow it to be selectively localized to specific cellular compartments .

Subcellular Localization

N,N’-Bisacrylylcystamine is localized to specific subcellular compartments through targeting signals and post-translational modifications. These mechanisms direct N,N’-Bisacrylylcystamine to organelles such as the nucleus, where it can interact with nucleic acids and other biomolecules. The subcellular localization of N,N’-Bisacrylylcystamine can influence its activity and function, making it a versatile tool in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Bisacrylylcystamine can be synthesized through the reaction of cystamine with acryloyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of N,N’-Bisacrylylcystamine follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

N-[2-[2-(prop-2-enoylamino)ethyldisulfanyl]ethyl]prop-2-enamide
Source PubChem
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InChI

InChI=1S/C10H16N2O2S2/c1-3-9(13)11-5-7-15-16-8-6-12-10(14)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVKJGIZQFBFGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCSSCCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80209832
Record name N,N'-Bisacrylylcystamine
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Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White solid; [Sigma-Aldrich MSDS]
Record name N,N'-Bisacrylylcystamine
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CAS No.

60984-57-8
Record name N,N′-Bis(acryloyl)cystamine
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Record name N,N'-Bisacrylylcystamine
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Record name N,N'-Bisacrylylcystamine
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Record name N,N'-(dithiodi-2,1-ethanediyl)bis(acrylamide)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of BAC?

A1: The molecular formula of BAC is C12H18N2O4S2, and its molecular weight is 302.4 g/mol.

Q2: What spectroscopic data is available for BAC?

A2: BAC can be characterized by various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy [, ] and Fourier transform infrared (FTIR) spectroscopy [].

Q3: Is BAC compatible with different polymerization techniques?

A3: Yes, BAC has been successfully employed in various polymerization methods, including precipitation polymerization [, , , , ], distillation precipitation polymerization [, , , , ], radical polymerization [, , , ], and emulsion droplet-mediated precipitation polymerization [].

Q4: How is BAC used in drug delivery systems?

A5: BAC is employed as a crosslinker in the synthesis of various drug delivery systems, such as nanogels [, , , , , , , , , ] and microgels [, , ], enabling controlled drug release in response to reducing environments like tumor cells.

Q5: Can BAC be used to prepare stimuli-responsive materials?

A6: Yes, BAC is incorporated into hydrogels [, , , , ] and other materials to impart redox-responsiveness [, , ], pH-responsiveness [, , , , , ], and temperature-responsiveness [, , , , ]. This allows for controlled material properties and drug release profiles in response to specific stimuli.

Q6: What are the advantages of using BAC in protein analysis?

A7: BAC-crosslinked polyacrylamide gels offer a faster alternative to conventional gels in proteomics research [, ]. The gels can be rapidly dissolved by reductive treatment, significantly reducing sample preparation time for mass spectrometry analysis.

Q7: What are some other applications of BAC?

A7: Beyond drug delivery and proteomics, BAC is employed in:

  • Optical materials: Fabrication of microgel-based etalons for sensing applications [].
  • Environmental remediation: Development of hydrogels capable of decontaminating organophosphates [].

Q8: What are the limitations of using BAC in drug delivery systems?

A9:

  • Premature degradation: BAC's sensitivity to reducing agents necessitates strategies to prevent premature drug release during systemic circulation [, , ].
  • Toxicity of degradation products: While BAC itself is generally considered biocompatible, the potential toxicity of its degradation products requires thorough investigation [].

Q9: What are the challenges in using BAC for material synthesis?

A10:

  • Controlling the degradation rate: Achieving desired degradation kinetics and fine-tuning the release profiles of encapsulated drugs remain ongoing challenges [].

Q10: What are the future research directions for BAC?

A11:

  • Developing novel BAC-based materials: Exploring new formulations and architectures, such as core-shell nanoparticles [, ] and dendrimer nanogels [], to enhance drug loading capacity, stability, and targeting efficiency.

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